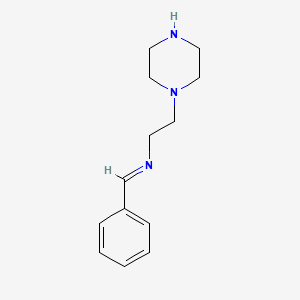
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) is a chemical compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
The synthesis of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Des Réactions Chimiques
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of 2-substituted chiral piperazines .
Applications De Recherche Scientifique
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology, it is studied for its potential as a protein kinase inhibitor and receptor modulator . In medicine, piperazine derivatives are employed in the development of drugs for treating various conditions, including cardiovascular diseases and psychiatric disorders . In the industry, it is used in the synthesis of polymers and other materials .
Mécanisme D'action
The mechanism of action of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by acting as GABA receptor agonists, which leads to the paralysis of parasites, allowing the host body to expel them . The specific molecular targets and pathways involved in its action depend on the particular application and context in which it is used.
Comparaison Avec Des Composés Similaires
Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) can be compared with other similar compounds, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their specific structures and applications. The uniqueness of Piperazine, 1-(2-benzylideneaMinoethyl)- (6CI) lies in its specific chemical structure, which imparts distinct biological and pharmacological properties .
Propriétés
Formule moléculaire |
C13H19N3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
1-phenyl-N-(2-piperazin-1-ylethyl)methanimine |
InChI |
InChI=1S/C13H19N3/c1-2-4-13(5-3-1)12-15-8-11-16-9-6-14-7-10-16/h1-5,12,14H,6-11H2 |
Clé InChI |
QFYFBDXZTPGLIB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
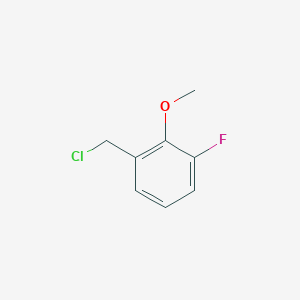
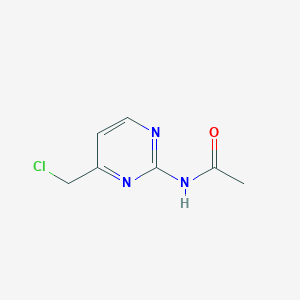
![2-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine](/img/structure/B8768691.png)
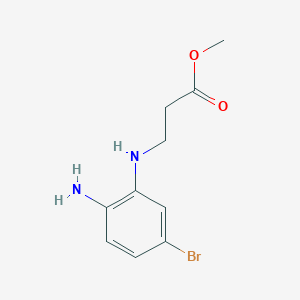
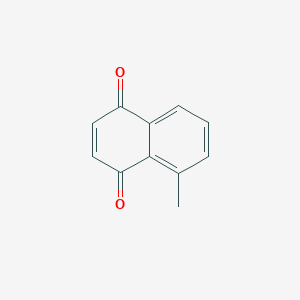
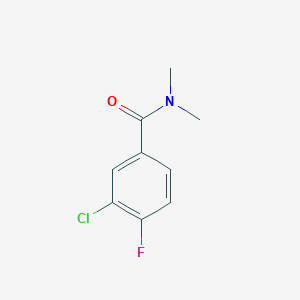
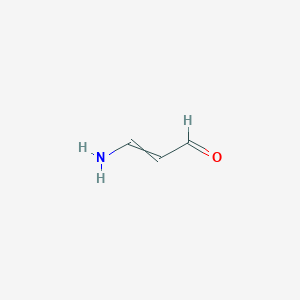
![3-(6-Methylpyridin-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8768720.png)
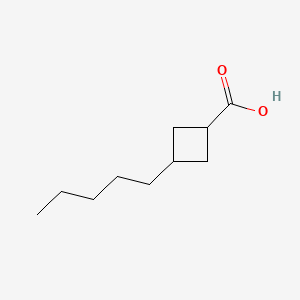
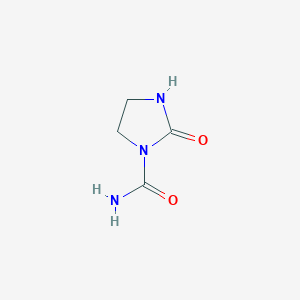
![8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B8768748.png)
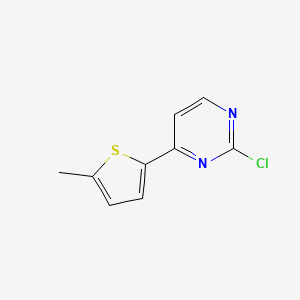
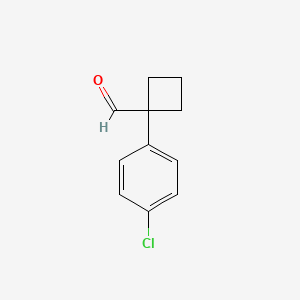
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 9-phenyl-8-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B8768785.png)
